![molecular formula C25H26N4O3 B2535792 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1049309-90-1](/img/structure/B2535792.png)
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one
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Overview
Description
The compound “1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. Unfortunately, the specific physical and chemical properties of “1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one” are not available in the searched resources .Scientific Research Applications
Piperazine Derivatives in Therapeutic Applications
Piperazine and its analogues play a significant role in medicinal chemistry, highlighted by their presence in various therapeutic agents. The versatility of the piperazine moiety allows for its inclusion in drugs with antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus significantly impact the pharmacological potential of these molecules, underlining the importance of this scaffold in drug design (Rathi et al., 2016).
Piperazine-Based Ligands and D2-like Receptors
The synthesis and evaluation of ligands for D2-like receptors, incorporating arylcycloalkylamines such as phenyl piperidines and piperazines, underscore the significance of arylalkyl substituents. These components enhance the potency and selectivity of binding affinity at D2-like receptors, indicating the potential for developing antipsychotic agents based on these pharmacophoric groups (Sikazwe et al., 2009).
Piperazine in Antimicrobial Research
Piperazine derivatives have been investigated for their antimicrobial properties, with some showing potential against Mycobacterium tuberculosis, including drug-resistant strains. The structural versatility of piperazine as a core building block in antimycobacterial compounds has been highlighted, emphasizing the importance of structure-activity relationships (SAR) in the development of new anti-TB agents (Girase et al., 2020).
Future Directions
The future directions for research on “1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one” could include further exploration of its synthesis, characterization, and potential applications. The compound could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .
properties
IUPAC Name |
1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-2-20(18-6-4-3-5-7-18)25(30)29-14-12-28(13-15-29)24-11-9-21(26-27-24)19-8-10-22-23(16-19)32-17-31-22/h3-11,16,20H,2,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXMQILZSCNEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one |
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